4-Phenylphenol

Toxicology Environmental safety Nematode assay

4-Phenylphenol (4-hydroxybiphenyl, para-phenylphenol) is a monohydroxylated biphenyl compound (C₁₂H₁₀O, MW 170.21 g/mol) belonging to the class of hydroxybiphenyls. It is one of three constitutional isomers of phenylphenol, distinguished by the para- substitution of the hydroxyl group on the biphenyl scaffold.

Molecular Formula C12H10O
C12H10O
C6H5C6H4OH
Molecular Weight 170.21 g/mol
CAS No. 1322-20-9
Cat. No. B075521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylphenol
CAS1322-20-9
Synonyms4-hydroxybiphenyl
4-hydroxydiphenyl
4-phenylphenol
p-phenylphenol
Molecular FormulaC12H10O
C12H10O
C6H5C6H4OH
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2O
InChIInChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
InChIKeyLLEMOWNGBBNAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 68.9 °F (NTP, 1992)
FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE;  THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5.
Soluble in fixed alkali hydroxide solutions and most organic solvents.
Soluble in sodium hydroxide
Soluble in ethanol, acetone, benzene, chloroform, and ligroin;  very soluble in ethyl ether and pyridine.
Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols.
For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page.
0.7 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 0.2 (very poor)
insoluble in water
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylphenol (CAS 1322-20-9) Procurement Guide: Core Identity & Class Position


4-Phenylphenol (4-hydroxybiphenyl, para-phenylphenol) is a monohydroxylated biphenyl compound (C₁₂H₁₀O, MW 170.21 g/mol) belonging to the class of hydroxybiphenyls [1]. It is one of three constitutional isomers of phenylphenol, distinguished by the para- substitution of the hydroxyl group on the biphenyl scaffold. The compound exists as a white to pale pink crystalline solid at ambient temperature with a melting point of 164–166 °C—substantially higher than its ortho- isomer 2-phenylphenol (mp 55.5–57.5 °C)—and a boiling point of 321 °C . With a logP of approximately 3.06–3.20 and water solubility of 0.7 g/L at 20 °C, 4-phenylphenol partitions preferentially into organic phases and alkaline solutions . It serves as a chemical intermediate in the synthesis of dyes, resins, liquid crystal polymers, and agrochemicals, and is regulated as a preservative for citrus fruit surfaces in certain jurisdictions (China GB standard, maximum use level 1.0 g/kg) .

Why Generic Substitution Fails: 4-Phenylphenol vs. Isomeric and Functional Analogs


Among phenylphenol isomers and related phenolic biocides, the substitution position on the biphenyl scaffold dictates both toxicological profile and endocrine receptor interaction—parameters that cannot be extrapolated across congeners. In a Caenorhabditis elegans multi-endpoint toxicity study, lethal toxicity, reproductive toxicity, and movement inhibition were ranked across nine phenols; 4-phenylphenol was the least toxic phenolic tested, whereas its ortho- isomer 2-phenylphenol ranked as the second most toxic [1]. This rank-order toxicity divergence invalidates the assumption of isomeric interchangeability in formulations where organism-level safety margins are critical. Furthermore, 4-phenylphenol acts as an estrogen receptor alpha (ERα) agonist and androgen receptor (AR) antagonist, a dual in vitro profile shared with a subset of structurally distinct phenols (e.g., 4-tert-octylphenol, pentachlorophenol) but critically distinct from 2-phenylphenol, which antagonizes AR without reported ERα agonism in the same assay panel [2]. Such differential endocrine activity profiles drive divergent regulatory hazard classifications and restrict generic substitution in products entering environmentally or toxicologically regulated markets.

Quantitative Differential Evidence: 4-Phenylphenol Performance Metrics Against Comparators


C. elegans Multi-Endpoint Toxicity Ranking: 4-Phenylphenol vs. 2-Phenylphenol and Alkylphenols

In a direct head-to-head comparison using the Caenorhabditis elegans model, 4-phenylphenol exhibited the lowest lethal toxicity, reproductive toxicity, and movement inhibition among nine tested phenols. Its ortho- isomer 2-phenylphenol ranked as the second most toxic phenolic compound across all three endpoints [1].

Toxicology Environmental safety Nematode assay

Androgen Receptor Antagonism: 4-Phenylphenol IC₅₀ Value

4-Phenylphenol antagonizes the rat androgen receptor with an IC₅₀ of 8.32 × 10³ nM (8.32 µM) in a recombinant receptor competitive binding assay using [³H]methyltrienolone as the radioligand [1]. This value provides a quantitative benchmark for comparison with structurally related phenols. The antiandrogenic activity is in the low-micromolar range, classifying it as a weak AR antagonist [2]. Structurally related compounds 4-tert-octylphenol and bisphenol A (BPA) exhibit antiandrogenic IC₅₀ values in the approximately 5 µM range, indicating comparable potency [3].

Endocrine disruption Androgen receptor Antiandrogenic activity

Estrogen Receptor Alpha (ERα) Dual Agonist/Antagonist Activity: 4-Phenylphenol vs. 2-Phenylphenol

In a yeast two-hybrid assay panel, 4-phenylphenol was identified as both an ERα agonist and an ERα antagonist, a dual activity profile shared with 4-tert-octylphenol and pentachlorophenol but not observed for 2-phenylphenol, which was not reported as an ERα agonist in the same study [1]. This differential receptor activity arises from the para- vs. ortho- hydroxyl substitution on the biphenyl core.

Endocrine disruption Estrogen receptor Yeast two-hybrid assay

Physicochemical Differentiation: Melting Point and Thermal Stability of 4-Phenylphenol vs. 2-Phenylphenol

The melting point of 4-phenylphenol (164–166 °C) is approximately 108–110 °C higher than that of its ortho- isomer 2-phenylphenol (55.5–57.5 °C) . This substantial thermal stability difference directly impacts processing conditions in hot-melt formulations, high-temperature polymer syntheses, and applications requiring solid-phase handling at elevated ambient temperatures. 4-Phenylphenol also exhibits a boiling point of 321 °C versus 282 °C for 2-phenylphenol .

Physicochemical properties Thermal stability Formulation compatibility

Food-Contact Preservative Regulatory Clearance: 4-Phenylphenol vs. 2-Phenylphenol in China GB Standard

Under China's National Food Safety Standard GB 2760-2014, 4-phenylphenol is explicitly approved as a preservative for surface-treated fresh citrus fruits with a maximum use level of 1.0 g/kg and a maximum residue limit of 12 mg/kg . This regulatory clearance is product-specific to 4-phenylphenol; 2-phenylphenol is not approved under the same food-additive category in the Chinese regulatory framework. This creates a procurement-critical differentiation for formulators targeting the Chinese food-preservation market.

Food preservative Regulatory compliance Citrus surface treatment

Evidence-Backed Application Scenarios for 4-Phenylphenol in Research and Industry


Post-Harvest Citrus Preservative Formulation for the Chinese Market

Procurement of 4-phenylphenol is mandatory for formulators producing citrus surface-treatment preservatives destined for China, where GB 2760-2014 explicitly lists 4-phenylphenol (CNS 17.024) at a maximum use level of 1.0 g/kg . 2-Phenylphenol lacks this specific regulatory clearance. The high melting point (164–166 °C) facilitates solid-phase handling and storage in warm-climate distribution chains without premature melting, unlike the low-melting 2-phenylphenol (55.5–57.5 °C) .

Endocrine Disruption Research: ERα/AR Dual Activity Reference Compound

4-Phenylphenol serves as a well-characterized reference compound in endocrine disruption screening panels due to its dual ERα agonist/antagonist activity and its quantifiable AR antagonist IC₅₀ of 8.32 µM . Unlike 2-phenylphenol, which lacks reported ERα agonism in the yeast two-hybrid assay panel of Li et al. (2010), 4-phenylphenol provides a para-hydroxybiphenyl scaffold for structure-activity relationship studies of dual-receptor modulators [1].

Environmental Toxicology Model Compound with Low Nematode Toxicity

For researchers investigating phenolic toxicity in soil nematode models, 4-phenylphenol uniquely occupies the lowest-toxicity position among nine commonly studied phenols in C. elegans, ranked below 4-tert-butylphenol, 4-dodecylphenol, nonylphenol, and 2-phenylphenol . This makes it a useful negative-control or low-toxicity reference in comparative environmental hazard assessments where a phenolic scaffold must be maintained.

High-Temperature Polymer and Resin Intermediate

The melting point of 164–166 °C and boiling point of 321 °C enable 4-phenylphenol to be integrated into polymer syntheses requiring high-temperature processing conditions—such as liquid crystal polymers, epoxy resin curing agents, and rubber antioxidants—without thermal degradation or premature volatilization . In contrast, 2-phenylphenol (bp 282 °C, mp 55–57 °C) would melt and potentially volatilize under identical processing conditions, compromising stoichiometric control and product uniformity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.